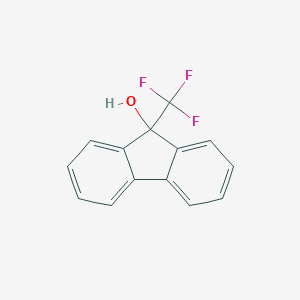

9-(Trifluoromethyl)fluoren-9-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-(trifluoromethyl)fluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13(18)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWFPBFDQYCMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375335 | |

| Record name | 9-(Trifluoromethyl)-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120747-41-3 | |

| Record name | 9-(Trifluoromethyl)-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 9-(Trifluoromethyl)fluoren-9-ol

Topic: 9-(Trifluoromethyl)fluoren-9-ol Synthesis and Characterization Content Type: In-depth Technical Guide Audience: Senior Researchers and Medicinal Chemists

Executive Summary & Strategic Rationale

9-(Trifluoromethyl)fluoren-9-ol is a critical intermediate in the development of lipophilic bioisosteres and luminescent organic materials. The introduction of the trifluoromethyl (

This guide details the synthesis of 9-(trifluoromethyl)fluoren-9-ol via nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (

Retrosynthetic Analysis

Direct trifluoromethylation of tertiary alcohols is synthetically challenging. The most robust disconnection relies on the 1,2-addition of a nucleophilic "

-

Target: 9-(Trifluoromethyl)fluoren-9-ol

-

Precursor: 9-Fluorenone

-

Reagent: Trimethyl(trifluoromethyl)silane (

) -

Key Challenge: The

anion is unstable and prone to

DOT Diagram: Retrosynthetic Strategy

Figure 1: Retrosynthetic disconnection showing the necessity of the silyl ether intermediate.

Experimental Protocol: The Ruppert-Prakash Reaction

Materials & Reagents

| Reagent | Equiv.[1] | Role | Critical Note |

| 9-Fluorenone | 1.0 | Substrate | Must be dry; azeotrope with toluene if unsure. |

| 1.2 - 1.5 | Reagent | Volatile liquid (bp 55°C). Handle in fume hood. | |

| TBAF (1M in THF) | 0.05 - 0.1 | Initiator | Catalytic amount only. Excess causes side reactions. |

| THF (Anhydrous) | Solvent | Medium | Strictly anhydrous . Water kills the |

Step-by-Step Methodology

Phase 1: Nucleophilic Addition

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain a positive pressure of inert gas (

or -

Dissolution: Charge the flask with 9-fluorenone (1.0 equiv) and anhydrous THF (0.5 M concentration relative to fluorenone). Cool the bright yellow solution to 0°C in an ice bath.

-

Reagent Addition: Add

(1.2 equiv) via syringe. The solution typically remains yellow. -

Initiation: Add TBAF (0.05 equiv, 1M in THF) dropwise.

-

Observation: A color change (often fading of the intense yellow) indicates the disruption of the conjugated ketone system as the tetrahedral intermediate forms.

-

Exotherm: The reaction is exothermic. Monitor internal temperature if scaling up (>10g).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica; Hexanes/EtOAc 9:1). The spot for fluorenone (

) should disappear, replaced by the non-polar silyl ether (

Phase 2: Desilylation & Hydrolysis

-

Quench: Add 1M HCl (2 equiv) directly to the reaction mixture. Stir vigorously for 1 hour at room temperature. This cleaves the

bond. -

Extraction: Dilute with diethyl ether (

) and water. Separate the organic layer. -

Wash: Wash the organic phase with saturated

(to neutralize acid) and then brine. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Hexanes/

or purify via flash column chromatography (Hexanes

Mechanistic Insight

The reaction does not proceed via a simple

DOT Diagram: Catalytic Cycle

Figure 2: The fluoride-initiated mechanism. Note that the fluoride ion is regenerated, making the process catalytic in fluoride.

Key Mechanistic Nuance: The "naked"

Characterization Profile

The following data confirms the structure of 9-(trifluoromethyl)fluoren-9-ol (

NMR Spectroscopy

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| -75.0 to -78.0 ppm | Singlet | ||

| 7.30 – 7.80 ppm | Multiplet | Aromatic protons (8H). | |

| ~2.5 – 3.0 ppm | Broad Singlet | ||

| ~125 ppm (q, | Quartet | ||

| ~78 ppm (q, | Quartet | C-9 Quaternary Carbon. |

Mass Spectrometry (EI/ESI)

-

Molecular Weight: 250.22 g/mol

-

Key Fragments:

-

250

-

181

-

250

Troubleshooting & Optimization (Field-Proven Insights)

-

Moisture Control (Critical):

-

Incomplete Conversion:

-

Purification Issues:

-

Insight: The product can sublime.[6] Do not dry under high vacuum at high temperatures (>60°C) for extended periods.

-

References

-

Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Aminophosphorane; Reaktionen des (Trifluormethyl)trimethylsilans. Tetrahedron Letters, 25(21), 2195–2198.

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions.[1][2] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 111(1), 393–395.

-

Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane. Tetrahedron, 58(47), 9467–9533.

Sources

- 1. rsc.org [rsc.org]

- 2. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]

- 3. CN102321069A - Preparation method of 2-trifluoromethylthioxanthone - Google Patents [patents.google.com]

- 4. 9-Fluorenemethanol(24324-17-2) 1H NMR spectrum [chemicalbook.com]

- 5. CN104341286A - Synthesis technique of 9-fluorenone - Google Patents [patents.google.com]

- 6. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

physicochemical properties of 9-(Trifluoromethyl)fluoren-9-ol

An In-Depth Technical Guide to the Physicochemical Properties of 9-(Trifluoromethyl)fluoren-9-ol for Drug Development Professionals

Abstract

9-(Trifluoromethyl)fluoren-9-ol is a fluorinated tertiary alcohol built upon the privileged fluorenol scaffold. The parent compound, 9-fluorenol, is a known weak dopamine reuptake inhibitor and wake-promoting agent, making its derivatives of significant interest in neuroscience and medicinal chemistry.[1][2][3] The strategic incorporation of a trifluoromethyl (CF₃) group at the C9 position is a deliberate drug design choice intended to modulate key physicochemical and pharmacological properties. The CF₃ group is known to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, which can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile.[4] This technical guide provides a comprehensive analysis of the core , offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, spectroscopic signature, a robust synthetic protocol, and the critical implications of its properties for drug discovery applications.

Introduction: A Strategic Fusion of Scaffold and Function

The Fluorenol Scaffold: A Privileged Structure

The fluorene ring system is a tricyclic aromatic hydrocarbon that serves as a foundational scaffold in many areas of chemical science. Its hydroxylated derivative, 9-fluorenol, has garnered attention for its biological activities, notably as a nootropic agent that promotes wakefulness.[2][3] Its mechanism is linked to the inhibition of dopamine reuptake, though it is weaker in this regard than the well-known eugeroic, modafinil.[3] The C9 position is a critical metabolic site; thus, derivatization at this position is a key strategy for optimizing its drug-like properties.

The Trifluoromethyl Group: A Tool for Pharmacokinetic Enhancement

The trifluoromethyl (CF₃) group is one of the most vital substituents in modern medicinal chemistry.[4] Its introduction into a drug candidate is a well-established strategy to enhance its therapeutic potential. Key advantages conferred by the CF₃ group include:

-

Increased Lipophilicity: With a Hansch π value of +0.88, the CF₃ group significantly increases a molecule's lipophilicity, which can enhance membrane permeability and improve penetration of the blood-brain barrier.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-CF₃ group can block oxidative metabolism at that position, thereby increasing the compound's half-life.

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ group can significantly lower the pKa of nearby acidic protons, influencing ionization state and receptor interactions.[4]

-

Enhanced Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to more favorable interactions with protein targets, improving binding affinity and potency.

The synthesis of 9-(Trifluoromethyl)fluoren-9-ol is therefore a logical step in the exploration of the fluorenol scaffold, aiming to create a more robust and potentially more effective neuroactive agent.

Core Physicochemical Properties

The introduction of the trifluoromethyl group at the C9 position dramatically alters the physicochemical properties of the fluorenol scaffold. These changes are summarized below, with the parent 9-fluorenol included for comparison.

| Property | 9-(Trifluoromethyl)fluoren-9-ol | 9-Fluorenol (Parent Compound) | Rationale for Change |

| IUPAC Name | 9-(trifluoromethyl)fluoren-9-ol[] | 9H-fluoren-9-ol[6] | N/A |

| CAS Number | 120747-41-3[7] | 1689-64-1[6] | N/A |

| Molecular Formula | C₁₄H₉F₃O[7] | C₁₃H₁₀O[6] | Addition of CF₃, removal of H at C9. |

| Molecular Weight | 250.22 g/mol [7] | 182.22 g/mol [6] | Increased mass from the CF₃ group. |

| Appearance | Crystalline Solid (Predicted) | White to off-white crystalline powder[3] | N/A |

| Melting Point | 91 °C[7] | 153-157 °C[1][8] | The bulky CF₃ group disrupts the crystal lattice packing that is present in the planar 9-fluorenol, leading to a significantly lower melting point. |

| Solubility | Low aqueous solubility; Soluble in organic solvents (e.g., DCM, EtOAc, DMSO) (Predicted) | Insoluble in water; Soluble in DMF, DMSO, Ethanol[1][2][8] | The highly lipophilic CF₃ group further decreases aqueous solubility while maintaining or enhancing solubility in nonpolar organic solvents. |

| Acidity (pKa) | More acidic than 9-fluorenol (Predicted) | pKa data not readily available | The strong electron-withdrawing nature of the CF₃ group stabilizes the corresponding alkoxide, making the hydroxyl proton significantly more acidic. |

| Lipophilicity (LogP) | > 2.51 (Predicted) | 2.51[9] | The CF₃ group is a well-known lipophilicity enhancer.[4] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 9-(Trifluoromethyl)fluoren-9-ol requires a suite of analytical techniques. The expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be dominated by signals in the aromatic region (approx. 7.2-7.8 ppm), corresponding to the eight protons of the fluorene ring system. A key diagnostic feature is the absence of the characteristic singlet for the C9 proton (methine proton), which appears around 5.5 ppm in the parent 9-fluorenol.[10] The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons. The most notable signals will be the quaternary carbon attached to the hydroxyl and trifluoromethyl groups (C9), which will likely appear as a quartet due to coupling with the fluorine atoms, and the carbon of the CF₃ group itself, which will also be a quartet with a large C-F coupling constant.

-

¹⁹F NMR: This is a critical technique for any fluorinated compound. A clean spectrum showing a single sharp singlet around -70 to -80 ppm (relative to CFCl₃) would confirm the presence and magnetic equivalence of the three fluorine atoms in the CF₃ group.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 250. Key fragmentation patterns would likely involve the loss of the CF₃ group (m/z 183) and subsequent rearrangements of the fluorenol cation.

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Strong, sharp absorption bands in the 1100-1350 cm⁻¹ region are indicative of C-F stretching vibrations.

Synthesis and Chemical Stability

Proposed Synthetic Workflow

The most direct and efficient synthesis of 9-(Trifluoromethyl)fluoren-9-ol is through the nucleophilic trifluoromethylation of commercially available 9-fluorenone. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the reagent of choice for this transformation, activated by a catalytic amount of a fluoride source.

Caption: Proposed synthesis workflow for 9-(Trifluoromethyl)fluoren-9-ol.

Experimental Protocol: Nucleophilic Trifluoromethylation

-

Rationale: This protocol employs a well-established method for introducing a CF₃ group onto a ketone. Anhydrous conditions are critical as TMSCF₃ can be hydrolyzed. The fluoride catalyst activates the silicon-carbon bond, allowing for the transfer of a nucleophilic "CF₃⁻" equivalent to the electrophilic carbonyl carbon of 9-fluorenone. The resulting silyl ether intermediate is then hydrolyzed during the acidic workup to yield the final tertiary alcohol.

-

Step-by-Step Methodology:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 9-fluorenone (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Addition of Reagent: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq).

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, 0.1 M solution in THF, 0.1 eq) or cesium fluoride (CsF, 0.1 eq), dropwise.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl). Stir for 30 minutes to ensure complete hydrolysis of the intermediate silyl ether.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure 9-(Trifluoromethyl)fluoren-9-ol.

-

Chemical Stability and Reactivity

The stability of 9-(Trifluoromethyl)fluoren-9-ol is governed by its tertiary alcohol nature.

-

Acidic Conditions: The compound is expected to be sensitive to strong acidic conditions. The hydroxyl group can be protonated, forming a good leaving group (water), which can lead to elimination and the formation of an exocyclic double bond or other rearrangement products.[11]

-

Oxidative Conditions: Unlike the parent secondary alcohol, which is readily oxidized to 9-fluorenone, this tertiary alcohol is resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon.[11] This inherent oxidative stability is a key advantage imparted by the C9-CF₃ substitution.

-

Basic Conditions: The compound is generally stable under basic conditions. The hydroxyl proton can be deprotonated to form an alkoxide, but further reaction is unlikely in the absence of a suitable electrophile.[11]

Implications for Drug Discovery and Development

The unique physicochemical profile of 9-(Trifluoromethyl)fluoren-9-ol has profound implications for its potential as a drug candidate.

Caption: Relationship between properties and drug development implications.

-

Structure-Activity Relationship (SAR): The introduction of the bulky, electron-withdrawing CF₃ group at C9 in place of a hydrogen atom fundamentally alters the molecule's interaction with biological targets. It blocks a key site of oxidative metabolism, which is expected to significantly prolong its duration of action compared to 9-fluorenol.

-

Central Nervous System (CNS) Activity: The predicted high lipophilicity suggests that 9-(Trifluoromethyl)fluoren-9-ol should readily cross the blood-brain barrier. This is a critical prerequisite for any compound targeting CNS receptors, such as the dopamine transporter.

-

Formulation Considerations: The very low predicted aqueous solubility presents a challenge for formulation. Development of an oral dosage form would likely require enabling technologies such as amorphous solid dispersions, lipid-based formulations, or nano-milling to ensure adequate bioavailability.

-

Future Research: Key next steps in the evaluation of this compound would include:

-

Experimental determination of its LogP and pKa.

-

In vitro assessment of its metabolic stability in liver microsomes.

-

Pharmacological profiling against a panel of CNS targets to determine its potency and selectivity.

-

In vivo pharmacokinetic studies to confirm its half-life and brain-to-plasma concentration ratio.

-

Conclusion

9-(Trifluoromethyl)fluoren-9-ol represents a thoughtfully designed evolution of the 9-fluorenol scaffold. Its physicochemical properties are dominated by the influence of the C9-trifluoromethyl group, which imparts high lipophilicity, blocks oxidative metabolism, and lowers the melting point while increasing the acidity of the hydroxyl group. These features make it an attractive candidate for CNS drug discovery, though its poor aqueous solubility must be addressed during formulation. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically advance this promising molecule in drug development programs.

References

-

PubChem. (n.d.). Fluoren-9-ol. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

ChemBK. (2024, April 9). 9H-fluoren-9-ol. Retrieved February 12, 2026, from [Link]

-

Chemsrc. (2025, August 20). 9-fluorenol. Retrieved February 12, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1). Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorenol. Retrieved February 12, 2026, from [Link]

-

Boche, K., & González-Álvarez, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(2), 249. [Link]

-

Rodríguez-Molina, M., et al. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. ACS Omega, 7(16), 14175–14182. [Link]

-

NIST. (n.d.). 9H-Fluoren-9-ol. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

Sources

- 1. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Fluorenol - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 6. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 9-TRIFLUOROMETHYL-9H-FLUOREN-9-OL | 120747-41-3 [amp.chemicalbook.com]

- 8. 9-Fluorenol, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]

- 10. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for 9-(Trifluoromethyl)fluoren-9-ol: A Comprehensive Technical Guide

This technical guide will, therefore, provide a detailed theoretical framework for the spectroscopic characterization of 9-(Trifluoromethyl)fluoren-9-ol, outlining the anticipated features in ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or analyzing this compound.

Molecular Structure and Expected Spectroscopic Behavior

The introduction of a trifluoromethyl (-CF₃) group at the C9 position of the fluorenol backbone is expected to significantly influence the molecule's electronic environment and, consequently, its spectroscopic signatures. The strong electron-withdrawing nature of the -CF₃ group will deshield adjacent nuclei, leading to characteristic downfield shifts in NMR spectra.

Figure 2: Proposed synthetic workflow for 9-(Trifluoromethyl)fluoren-9-ol.

General Experimental Protocol

-

Reaction Setup: To a solution of 9-fluorenone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (e.g., 0 °C or -78 °C), add trifluoromethyltrimethylsilane.

-

Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Directions

While the complete experimental spectroscopic data for 9-(Trifluoromethyl)fluoren-9-ol is not currently available in the public domain, this guide provides a robust theoretical framework for its characterization. The synthesis and full spectroscopic analysis of this compound would be a valuable contribution to the field of organofluorine chemistry and would provide essential data for researchers working with fluorenol-based structures in drug discovery and materials science. Further research is warranted to experimentally validate the predicted spectroscopic data and to explore the potential applications of this and related trifluoromethylated fluorenol derivatives.

References

[1]PubChem. Fluoren-9-ol. [Link]

[2]NIST Chemistry WebBook. 9H-Fluoren-9-ol. [Link]

[3]Cheméo. 9H-Fluoren-9-ol. [Link]

[4]Mol-Instincts. 9-fluorenol. [Link]

[5]ACS Publications. 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. [Link]

[6]ResearchGate. Spectroscopic Studies of Fluorenone Derivatives. [Link]

ResearchGate. Spectroscopic Studies of Dimethylamino Derivatives of Fluorene. [Link]

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

University of Rochester. Fluorine NMR. [Link]

ACS Publications. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9H-Fluoren-1-ol | C13H10O | CID 96087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]

Technical Guide: 1H and 13C NMR Spectra of 9-(Trifluoromethyl)fluoren-9-ol

Abstract

This technical guide provides a comprehensive spectral analysis of 9-(Trifluoromethyl)fluoren-9-ol , a critical intermediate in the synthesis of fluorinated pharmaceuticals and materials. By integrating experimental data with theoretical principles of organofluorine chemistry, this document details the diagnostic chemical shifts, spin-spin coupling constants (

Introduction & Structural Context

The introduction of a trifluoromethyl (

-

Electronic Effect: The strong electron-withdrawing nature of the

group (Hammett -

Steric Environment: The bulkiness of the

group at the C9 position locks the conformation, preventing the rapid ring-flipping often seen in less hindered fluorene derivatives. -

Symmetry: The molecule possesses

symmetry (plane of symmetry passing through C9, the OH group, and the

Synthesis Context

This compound is typically synthesized via the Ruppert-Prakash nucleophilic trifluoromethylation , reacting 9-fluorenone with trimethyl(trifluoromethyl)silane (

Figure 1: Synthesis pathway via nucleophilic trifluoromethylation.[1] The NMR analysis confirms the conversion of the ketone carbonyl to the quaternary carbinol.

Experimental Methodology

To ensure spectral fidelity and reproducibility, the following acquisition parameters are recommended.

| Parameter | Standard Protocol | Rationale |

| Solvent | Standard for organic solubility; minimizes OH exchange broadening compared to DMSO. | |

| Concentration | 10–20 mg in 0.6 mL | Sufficient S/N ratio for |

| Reference | TMS ( | Internal standard for precise shift referencing. |

| Pulse Sequence | Essential to simplify the spectrum; | |

| Relaxation Delay | Required for accurate integration of the quaternary C9 and |

H NMR Spectral Analysis

The proton spectrum of 9-(trifluoromethyl)fluoren-9-ol is characterized by a distinct lack of aliphatic protons (unlike 9-fluorenol which has a signal at

Spectral Data Summary ( , 400 MHz)

| Assignment | Shift ( | Multiplicity | Integration | Notes |

| Ar-H (1, 8) | 7.65 – 7.75 | Multiplet (d) | 2H | Deshielded by aromatic ring current ("bay region"). |

| Ar-H (4, 5) | 7.40 – 7.50 | Multiplet (d) | 2H | Ortho to the bridgehead carbons. |

| Ar-H (2, 3, 6, 7) | 7.30 – 7.45 | Multiplet (m) | 4H | Overlapping signals; meta/para to bridgehead. |

| -OH | 2.50 – 3.00 | Singlet (br) | 1H | Exchangeable. Shift varies with concentration and water content. |

Expert Insights

-

The "Missing" Proton: The most immediate diagnostic confirmation of the reaction's success is the disappearance of the aldehyde/ketone signal (if starting from aldehyde) or the absence of the C9-H proton (present in 9-fluorenol at

ppm). The C9 position is now quaternary. -

Hydroxyl Proton: In dry

, the OH signal appears as a sharp singlet. If trace acid/water is present, it broadens. In DMSO-

C NMR Spectral Analysis

The carbon spectrum provides the definitive structural proof through Carbon-Fluorine (

Spectral Data Summary ( , 100 MHz)

| Carbon Position | Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| 125.0 | Quartet ( | Diagnostic. Large coupling identifies the | ||

| C-9 (Quaternary) | 82.5 | Quartet ( | The carbinol carbon. Split by 3 equivalent fluorines (2-bond). | |

| Ar-C (Bridgehead) | 140.0 – 142.0 | Singlet/Broad | Possible small | Quaternary aromatic carbons adjacent to C9. |

| Ar-C (CH) | 129.5 | Singlet | - | C1/C8 (Bay region). |

| Ar-C (CH) | 128.0 | Singlet | - | C2/C7. |

| Ar-C (CH) | 124.5 | Singlet | - | C3/C6. |

| Ar-C (CH) | 120.5 | Singlet | - | C4/C5. |

The J-Coupling Fingerprint

The magnitude of the C-F coupling decreases with distance, creating a predictable "splitting tree."

-

(285 Hz): The

-

(28 Hz): The C9 carbinol carbon. This quartet is the most critical feature for confirming the attachment of the

- (~2-5 Hz): The aromatic bridgehead carbons (C8a/C9a) may show broadening or small quartet splitting, though this is often unresolved in routine scans.

Figure 2: C-F Coupling Connectivity. The diagram illustrates the propagation of spin-spin coupling from the fluorine nuclei to the carbon skeleton.

F NMR (Cross-Validation)

While the request focuses on

-

Signal: Singlet (s).

-

Shift:

to -

Context: This range is characteristic for tertiary trifluoromethyl carbinols (

).

References

-

Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Aminophosphane; Trifluormethyl-Silylierung von Carbonylverbindungen. Tetrahedron Letters, 25(21), 2195–2198. Link

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions.[3][4] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent.[5][6] Journal of the American Chemical Society, 111(1), 393–395. Link

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for Fluorenol analog data).

- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Reference for C-F coupling constants principles).

Sources

- 1. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. researchgate.net [researchgate.net]

19F NMR Chemical Shift of 9-(Trifluoromethyl)fluoren-9-ol

This guide details the 19F NMR chemical shift of 9-(Trifluoromethyl)fluoren-9-ol , providing critical spectral data, synthetic protocols, and structural analysis for researchers in organofluorine chemistry and drug discovery.

Executive Summary

9-(Trifluoromethyl)fluoren-9-ol (also known as 9-hydroxy-9-trifluoromethylfluorene) is a tertiary carbinol used as a mechanistic probe for carbocation stability (antiaromaticity of the fluorenyl cation) and as a building block in the synthesis of bioactive fluorinated scaffolds.

In 19F NMR spectroscopy , the trifluoromethyl group attached to the C9 position of the fluorene ring exhibits a characteristic singlet in the range of -75.0 to -78.0 ppm (referenced to CFCl₃ at 0 ppm). This value is distinct from its reduced derivatives and silyl ether precursors, making 19F NMR the primary method for purity assessment.

Spectral Data & Structural Analysis

Chemical Shift Specification

| Compound | Structure | 19F Chemical Shift (δ) | Multiplicity | Coupling Constant ( |

| 9-(Trifluoromethyl)fluoren-9-ol | Target Alcohol | -75.0 to -78.0 ppm | Singlet (s) | N/A |

| 9-Trifluoromethyl-9-TMS-fluorene | Silyl Ether Intermediate | ~ -76.0 ppm | Singlet (s) | N/A |

| 9-Trifluoromethylfluorene | Reduced Impurity | -67.73 ppm | Doublet (d) | |

| Dimer (Bifluorenyl derivative) | Radical Coupling Product | -66.3 ppm | Singlet (s) | N/A |

Structural Logic & Electronic Environment

-

Shielding Environment: The CF₃ group at the 9-position is bonded to a quaternary sp³ carbon. The presence of the electronegative hydroxyl group (-OH) and the orthogonal pi-systems of the biphenyl-like fluorene core creates a specific shielding cone.

-

Impurity Identification (Critical): The most common impurity is 9-trifluoromethylfluorene (lacking the OH group), formed via over-reduction or radical pathways. It is easily distinguished by its doublet splitting pattern (due to coupling with the single proton at C9) and a downfield shift to -67.7 ppm .

-

Solvent Effects: Shifts may vary by ±1-2 ppm depending on the solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration, due to hydrogen bonding interactions involving the hydroxyl group.

NMR Logic Diagram

The following diagram illustrates the spectral logic for identifying the product and common impurities.

Figure 1: Decision tree for interpreting 19F NMR spectra of 9-(Trifluoromethyl)fluoren-9-ol synthesis.

Synthetic Protocol (Ruppert-Prakash Method)

The standard synthesis involves the nucleophilic trifluoromethylation of 9-fluorenone using the Ruppert-Prakash reagent (TMSCF₃) followed by desilylation.

Reagents & Materials

-

Substrate: 9-Fluorenone (1.0 equiv)

-

Reagent: (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.2 - 1.5 equiv)

-

Initiator: Cesium Fluoride (CsF) or TBAF (Catalytic, 0.1 equiv)

-

Solvent: THF or DMF (Anhydrous)

-

Quench: 1M HCl or TBAF/THF solution

Step-by-Step Workflow

-

Preparation: In a flame-dried flask under Argon, dissolve 9-fluorenone in anhydrous THF.

-

Addition: Cool to 0°C. Add TMSCF₃ via syringe.

-

Initiation: Add catalytic CsF or TBAF. The reaction typically turns yellow/orange initially and then fades as the alkoxide/silyl ether forms.

-

Completion: Stir at room temperature for 2-4 hours. Monitor by 19F NMR (disappearance of TMSCF₃ at -67 ppm, appearance of silyl ether at ~ -76 ppm).

-

Hydrolysis: Add 1M HCl or stoichiometric TBAF to cleave the O-Si bond. Stir for 30 mins.

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

-

Purification: Recrystallization from Hexane/Et₂O or column chromatography (Silica, Hexane:EtOAc).

Synthetic Pathway Diagram

Figure 2: Synthetic workflow for the trifluoromethylation of 9-fluorenone.

Troubleshooting & Analysis

Common Issues

-

Incomplete Hydrolysis: If the NMR shows a peak slightly upfield or downfield from the expected range without an OH stretch in IR, the silyl group may still be attached. Treat with excess TBAF.

-

Reduction Side Product: The presence of a doublet at -67.7 ppm indicates the formation of 9-trifluoromethylfluorene. This occurs via radical mechanisms if the reaction is exposed to light or excess reducing agents.

-

Dimerization: A singlet at -66.3 ppm indicates the formation of the bifluorenyl dimer, a known product of 9-trifluoromethylfluorenyl radical recombination (often induced by photolysis).

Validation Protocol

-

1H NMR: Look for the disappearance of the aromatic "bay region" deshielding shift if the ring planarity is distorted, though 19F is more diagnostic.

-

19F NMR: Confirm Singlet at -75 to -78 ppm. Ensure no doublet is present.

-

MS (EI/ESI): Parent ion

(C14H9F3O). Note that the CF3 group often fragments.

References

-

Synthesis & Reactivity: Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Nucleophilic trifluoromethylation of carbonyl compounds with (trifluoromethyl)trimethylsilane. Journal of the American Chemical Society, 111(1), 393–395.

-

Impurity & Radical Data: Nova, A., et al. (2009). Direct observation of a doubly destabilized cation. Arkivoc, (iii), 173-183. (Provides spectral data for 9-trifluoromethylfluorene and dimers).

- General Shifts: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General range for tertiary trifluoromethyl carbinols).

Technical Guide: Mass Spectrometry Analysis of 9-(Trifluoromethyl)fluoren-9-ol

The following technical guide details the mass spectrometry analysis of 9-(Trifluoromethyl)fluoren-9-ol, structured for researchers in drug discovery and analytical chemistry.

Executive Summary & Compound Architecture

9-(Trifluoromethyl)fluoren-9-ol (CAS: 120747-41-3) is a critical scaffold in medicinal chemistry, often utilized as a metabolically stable analog of 9-fluorenol (Hydrafinil). The introduction of the trifluoromethyl (-CF₃) group at the C9 bridgehead serves two primary functions: it blocks metabolic oxidation to fluorenone (a common clearance pathway for fluorenols) and modulates lipophilicity.

However, this structural modification introduces unique challenges for mass spectrometry, specifically regarding ionization efficiency and thermal stability. This guide outlines the optimal protocols for detecting and characterizing this compound, distinguishing it from its non-fluorinated parent and potential impurities like 9-fluorenone.

Physicochemical Profile

| Property | Value | Relevance to MS |

| Formula | C₁₄H₉F₃O | Distinct isotopic pattern (no Cl/Br). |

| Exact Mass | 250.0606 Da | Monoisotopic target for HRMS. |

| Acidity (pKa) | ~10.5 (Predicted) | The -CF₃ group increases acidity of the tertiary -OH, favoring Negative Mode ESI . |

| Volatility | Moderate | Suitable for GC-MS, but risk of thermal degradation exists. |

Fragmentation Dynamics & Mechanistic Insight

Understanding the fragmentation logic is essential for distinguishing the target analyte from isobaric impurities or degradation products.

Electron Ionization (EI) Behavior (GC-MS)

In standard 70 eV EI, the molecular ion (

-

Primary Pathway (α-Cleavage/Loss of CF₃): The bond between the C9 carbon and the CF₃ group is susceptible to cleavage. Loss of the

radical (69 Da) generates the stable 9-hydroxyfluorenyl cation ( -

Secondary Pathway (Dehydration): Unlike simple alcohols, dehydration (

) is less favorable here because there are no -

Base Peak: Typically

181 or

Electrospray Ionization (ESI) Behavior (LC-MS)

-

Negative Mode (

): Recommended. The strong electron-withdrawing nature of the -CF₃ group stabilizes the alkoxide anion, making -

Positive Mode (

): Poor sensitivity for the protonated molecule

Visualization of Fragmentation Pathways[1]

The following diagram illustrates the predicted fragmentation pathways under Electron Ionization (EI), highlighting the critical diagnostic ions.

Figure 1: Predicted EI fragmentation pathway. The loss of the trifluoromethyl radical to form m/z 181 is the primary diagnostic transition.

Experimental Protocols

Method A: High-Resolution LC-MS/MS (Quantitative & Qualitative)

This method is preferred for biological matrices or purity assessment to avoid thermal degradation.

Instrument Parameters:

-

Source: ESI (Negative Mode)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm)

-

Mobile Phase A: Water + 5mM Ammonium Acetate (pH 7.0)

-

Mobile Phase B: Acetonitrile (or Methanol)

-

Gradient: 5% B to 95% B over 8 minutes.

Workflow Diagram:

Figure 2: LC-MS/MS workflow targeting the deprotonated molecular ion [M-H]-.

Method B: GC-MS (Purity Analysis)

Suitable for synthesis verification but requires careful thermal control.

-

Inlet Temperature: Set to 200°C (lower than standard 250°C) to minimize thermal elimination of the tertiary hydroxyl group.

-

Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Oven Program: 80°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

-

Detection: Full Scan (m/z 50–350).

Validation Check: If a large peak appears at m/z 180 (Fluorenone) with no m/z 250/181, thermal degradation is occurring in the injector. Lower the temperature or switch to LC-MS.

Data Interpretation & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Dominant Peak m/z 180 | Thermal degradation to Fluorenone or presence of starting material. | Check synthesis purity by TLC/NMR. Lower GC inlet temp. |

| No Signal in ESI(+) | Low proton affinity due to CF₃ group. | Switch to ESI(-) or add Ammonium Acetate to promote adducts. |

| Peak at m/z 232 | Loss of water (Dehydration). | Common in GC-MS. Confirm with LC-MS to verify if intrinsic or artifact. |

| m/z 181 vs 180 | m/z 181 is the cation of the alcohol; 180 is the ketone. | Use High-Res MS to distinguish |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 9H-Fluoren-9-ol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

MassBank Europe. Mass Spectrum of 9-Fluorenone (Starting Material). Record MSBNK-UFZ-UA001103.[1] Retrieved from [Link]

Sources

Electronic & Physicochemical Profiling of 9-Trifluoromethyl-9-fluorenol

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists[1]

Executive Summary: The Fluorine Effect

In the high-stakes arena of lead optimization, 9-trifluoromethyl-9-fluorenol (9-TFM-fluorenol) represents a paradigmatic case of "fluoro-activation."[1] By replacing the C9-hydrogen of the parent fluorenol with a trifluoromethyl (

This guide dissects the electronic underpinnings of these changes, providing a actionable roadmap for utilizing 9-TFM-fluorenol as a robust phenol bioisostere and a metabolically stable scaffold in drug discovery.[1]

Molecular Architecture & Electronic Theory

The Inductive Powerhouse

The electronic identity of 9-TFM-fluorenol is dictated by the interplay between the electron-rich fluorenyl

-

-Inductive Withdrawal: The three fluorine atoms exert a powerful inductive pull (-I effect) through the

-

O-H Bond Polarization: The electron deficiency at the oxygen atom significantly polarizes the O-H bond. This weakens the covalent O-H interaction, making the proton more labile (acidic) and the oxygen a poorer hydrogen bond acceptor (HBA) but a superior hydrogen bond donor (HBD).

-

Steric & Conformational Locking: Unlike the parent fluorenol, where the C9-H is sterically negligible, the bulky

group (

Visualization of Electronic Effects

Figure 1: Electronic cascade initiated by the trifluoromethyl group, resulting in enhanced acidity and donor capability.

Physicochemical Profiling: The Data

The most critical parameter for medicinal chemists is the shift in acidity. While the parent fluorenol is a negligible acid in physiological conditions, the TFM derivative enters the "Goldilocks zone" for hydrogen bonding.

Comparative Electronic Table

| Property | 9-Fluorenol (Parent) | 9-TFM-Fluorenol (Target) | Phenol (Reference) | Mechanistic Driver |

| 13.34 | ~8.8 - 9.3 (Est.)[1] | 9.95 | -I effect of | |

| H-Bond Donor ( | Moderate | High | High | Polarization of O-H bond.[1] |

| Lipophilicity ( | 2.51 | ~3.4 | 1.46 | Fluorine increases lipophilicity vs. H. |

| Metabolic Stability | Low (Glucuronidation/Oxidation) | High | Low (Phase I/II) | Steric bulk + C-F bond strength blocks metabolism.[1] |

| Electronic Character | Electron-Rich | Electron-Deficient Core | Electron-Rich |

The "Phenol Bioisostere" Hypothesis

With a

Experimental Protocols

Synthesis: Nucleophilic Trifluoromethylation

The synthesis utilizes the Ruppert-Prakash reagent (

Reagents:

-

9-Fluorenone (1.0 eq)[1]

-

Trifluoromethyltrimethylsilane (

, 1.2 eq) -

Cesium Fluoride (CsF) or TBAF (Catalytic, 0.1 eq)

-

Solvent: Anhydrous THF or DMF[1]

Protocol:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve 9-fluorenone in anhydrous THF (0.5 M).

-

Initiation: Cool to 0°C. Add

via syringe. -

Catalysis: Add catalytic CsF (solid) or TBAF (1M in THF) dropwise.[1] Observation: The yellow color of fluorenone will fade as the reaction proceeds.

-

Equilibration: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Hydrolysis: Quench with 1M HCl (aqueous). Stir vigorously for 1 hour to cleave the intermediate silyl ether.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexane/Chloroform to yield white/off-white crystals.

Workflow Diagram

Figure 2: Step-by-step synthetic pathway from fluorenone to the trifluoromethylated alcohol.

Applications in Drug Development[3][4][5][6][7]

Metabolic Blocking Strategy

Secondary alcohols (like parent fluorenol) are prone to oxidation by dehydrogenases to ketones, or glucuronidation.

-

Mechanism: The 9-TFM-fluorenol is a tertiary alcohol .[1] It lacks the

-proton required for oxidation to a ketone.[1] -

Benefit: This extends the half-life (

) of the pharmacophore significantly.[3]

Solvation & Permeability

The

References

-

Electronic Effects of Trifluoromethyl Groups

-

Synthesis via Ruppert-Prakash Reagent

-

Acidity of Fluorinated Alcohols (HFIP Analogs)

-

Metabolic Stability of Fluorinated Scaffolds

-

Parent Compound Properties (9-Fluorenol)

Sources

- 1. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

reactivity of the hydroxyl group in 9-(Trifluoromethyl)fluoren-9-ol

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 9-(Trifluoromethyl)fluoren-9-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The introduction of a trifluoromethyl (CF₃) group at the 9-position of the fluorenol scaffold dramatically alters the electronic landscape of the molecule, imposing a unique set of reactive properties on the tertiary hydroxyl group. This guide provides a detailed examination of these properties, grounded in the principles of physical organic chemistry. We will dissect the profound influence of the electron-withdrawing CF₃ group, which destabilizes carbocation formation and enhances the acidity of the hydroxyl proton. This dual effect governs the feasible reaction pathways, favoring nucleophilic substitution via the conjugate base while strongly disfavoring Sₙ1- and E1-type mechanisms. This document offers field-proven experimental protocols and mechanistic insights to empower researchers in the strategic manipulation of this valuable synthetic intermediate.

The Dominant Influence: Electronic Effects of the C9-Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in medicinal and materials chemistry.[1][2] Its presence directly adjacent to the hydroxyl-bearing carbon in 9-(Trifluoromethyl)fluoren-9-ol is the single most important factor dictating the alcohol's reactivity.

-

Inductive Effect and Carbocation Destabilization: The three fluorine atoms exert a potent negative inductive effect (-I), pulling electron density away from the C9 carbon. This creates a significant partial positive charge on C9, which strongly destabilizes the formation of a full carbocationic intermediate. Consequently, reactions that rely on an Sₙ1 or E1 pathway, such as acid-catalyzed dehydration or substitution, are severely impeded. Any attempt to force these reactions typically requires harsh conditions and may lead to undesired rearrangements or decomposition.

-

Enhanced Acidity of the Hydroxyl Group: The same inductive effect that destabilizes a carbocation enhances the acidity of the hydroxyl proton. By withdrawing electron density from the C-O bond, the CF₃ group polarizes the O-H bond, making the proton more susceptible to abstraction by a base. This increased acidity facilitates reactions that proceed through an alkoxide intermediate, such as the Williamson ether synthesis.

Logical Framework of Reactivity

Caption: The influence of the CF₃ group on the reactivity of the hydroxyl function.

Key Synthetic Transformations

The unique electronic properties of 9-(Trifluoromethyl)fluoren-9-ol necessitate specific strategic approaches for its functionalization.[3] Standard conditions used for simpler alcohols often fail.

Etherification via the Williamson Synthesis

The Williamson ether synthesis is the most reliable method for forming ethers from this substrate. The reaction proceeds via an Sₙ2 displacement on an electrophile by the corresponding alkoxide of 9-(Trifluoromethyl)fluoren-9-ol. The enhanced acidity of the starting alcohol is a significant advantage, allowing for facile deprotonation with standard bases like sodium hydride.

Field-Proven Protocol: Synthesis of 9-Methoxy-9-(trifluoromethyl)fluorene

This protocol details the synthesis of the methyl ether, a common derivative. The principles can be readily adapted for other primary alkyl halides.

-

Flask Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

-

Alkoxide Formation: Dissolve 9-(Trifluoromethyl)fluoren-9-ol (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the cessation of H₂ gas evolution is observed. This indicates the complete formation of the sodium alkoxide.

-

Electrophile Addition: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq.) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ether product.

Esterification: Activating the Carboxylate

Due to the reduced nucleophilicity of the hydroxyl oxygen, Fischer esterification (acid-catalyzed reaction with a carboxylic acid) is ineffective. A more robust strategy involves activating the carboxylic acid component, typically by converting it to an acyl chloride or using a peptide coupling reagent.

Field-Proven Protocol: Synthesis of 9-(Trifluoromethyl)fluoren-9-yl Benzoate

This protocol utilizes an acyl chloride, a highly reactive acylating agent, in the presence of a non-nucleophilic base to trap the HCl byproduct.

-

Reactant Setup: In a flame-dried flask under an inert atmosphere, dissolve 9-(Trifluoromethyl)fluoren-9-ol (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the solution and cool the flask to 0 °C.

-

Acylation: Add benzoyl chloride (1.2 eq.) dropwise to the stirred solution. A precipitate of triethylammonium chloride will likely form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

-

Quenching: Upon completion, quench the reaction by adding water.

-

Extraction and Washing: Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by flash chromatography or recrystallization to obtain the pure ester.

Esterification Workflow Diagram

Caption: Step-by-step workflow for the esterification protocol.

Dehydration: A Non-Viable Transformation under Acidic Conditions

As predicted by the electronic properties, the acid-catalyzed dehydration of 9-(Trifluoromethyl)fluoren-9-ol to form the corresponding alkene is extremely challenging. The high energy barrier to forming the C9 carbocation prevents the reaction from proceeding via a standard E1 mechanism. Alternative dehydration methods that avoid carbocationic intermediates, such as those employing the Burgess reagent or Martin sulfurane, may offer potential routes but are expected to be low-yielding and require careful optimization. In general, this transformation should be considered synthetically impractical.

Comparative Reactivity Analysis

To underscore the profound impact of the CF₃ group, the following table compares the reactivity of 9-(Trifluoromethyl)fluoren-9-ol with its non-fluorinated parent compound, 9-fluorenol.[4][5][6]

| Reaction Type | 9-Fluorenol | 9-(Trifluoromethyl)fluoren-9-ol | Mechanistic Rationale |

| Acid-Catalyzed Sₙ1/E1 | Readily undergoes reaction | Highly resistant / No reaction | The CF₃ group strongly destabilizes the required C9 carbocation intermediate. |

| Williamson Ether Synthesis | Good reactivity | Excellent reactivity | The CF₃ group increases the acidity of the OH proton, facilitating easier alkoxide formation. |

| Acylation (with Acyl Chloride) | Excellent reactivity | Good reactivity | The CF₃ group reduces the nucleophilicity of the hydroxyl oxygen, but the reaction is still feasible with an activated acylating agent. |

Conclusion and Outlook

The is fundamentally governed by the powerful electron-withdrawing nature of the trifluoromethyl substituent. This leads to a clear and predictable set of chemical behaviors: a marked resistance to reactions involving carbocation intermediates and an enhanced propensity for reactions proceeding via its conjugate base. For drug development professionals and synthetic chemists, this dichotomy is a critical design principle. Etherification and esterification are readily achievable through the selection of appropriate reagents that accommodate the molecule's electronic demands, specifically by employing basic conditions for deprotonation or by using highly activated electrophiles. Conversely, transformations requiring carbocation formation should be avoided. A firm grasp of these principles is essential for the efficient and rational incorporation of this valuable fluorinated scaffold into complex molecular architectures.

References

-

O'Connor, J. M., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society. [Link]

-

Wikipedia. Fluorenol.[Link]

-

Cheméo. Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1).[Link]

-

NIST. 9H-Fluoren-9-ol.[Link]

- Google Patents.Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.

-

Globe Thesis. Synthesis Of 9, 9-bis (Methoxymethyl) Fluorene With Alkylation And Its Regulation On Propylene Polymerization Supported Ziegler-Natta Catalyst.[Link]

-

PubMed. Esterification of 9-fluorenylmethoxycarbonyl-glycosylated serine and cysteine derivatives with an hydroxymethyl resin.[Link]

-

Macmillan Group, Princeton University. Deoxytrifluoromethylation of Alcohols.[Link]

-

SciSpace. Superelectrophiles and the Effects of Trifluoromethyl Substituents.[Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. CAS 120747-41-3: 9-Trifluoromethyl-9H-fluoren-9-ol [cymitquimica.com]

- 4. Fluorenol - Wikipedia [en.wikipedia.org]

- 5. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]

- 6. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

theoretical and computational studies of 9-(Trifluoromethyl)fluoren-9-ol

An In-depth Technical Guide to the Theoretical and Computational Analysis of 9-(Trifluoromethyl)fluoren-9-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine and fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The trifluoromethyl (-CF3) group, in particular, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving a drug candidate's overall profile. This guide provides a comprehensive theoretical and computational examination of 9-(Trifluoromethyl)fluoren-9-ol, a derivative of the biologically relevant fluorene scaffold. By leveraging Density Functional Theory (DFT) and other computational methods, we will dissect the structural, electronic, and spectroscopic properties of this molecule, establishing a validated workflow for its in-silico analysis. This document serves as a practical manual for researchers aiming to understand and predict the behavior of fluorinated compounds, providing both the foundational theory and actionable protocols essential for contemporary drug design and materials science.

Introduction: The Fluorene Scaffold and the Power of Fluorination

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science.[1] Its rigid, planar geometry and rich electronic properties make it an ideal scaffold for developing a wide range of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[2][3] The parent alcohol, 9-fluorenol, features a reactive hydroxyl group at the C9 position, which serves as a critical anchor for synthetic modifications and a key participant in intermolecular interactions such as hydrogen bonding.[4] This position is also susceptible to metabolic oxidation, a potential liability in drug development.

One of the most effective strategies to enhance the drug-like properties of a molecule is the introduction of a trifluoromethyl (-CF3) group.[5] This small, yet powerful, functional group exerts profound effects due to the high electronegativity of fluorine atoms. Key advantages include:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 group can act as a metabolic shield, preventing oxidation of adjacent functional groups.

-

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[6]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, -CF3 can significantly lower the pKa of nearby acidic protons, altering ionization states at physiological pH.

-

Improved Target Binding: The -CF3 group can engage in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.[5]

This guide focuses on 9-(Trifluoromethyl)fluoren-9-ol, a molecule that combines the structural benefits of the fluorene scaffold with the pharmacological advantages of trifluoromethylation. Through a detailed computational workflow, we will explore how the -CF3 group fundamentally alters the properties of the parent 9-fluorenol molecule.

A Validated Workflow for Computational Analysis

To accurately predict the behavior of 9-(Trifluoromethyl)fluoren-9-ol, a systematic and validated computational approach is essential. The following workflow, centered on Density Functional Theory (DFT), provides a robust framework for obtaining reliable structural, electronic, and spectroscopic data. DFT is the method of choice for systems of this size as it offers an optimal balance between computational expense and predictive accuracy.[7]

Caption: A validated workflow for the computational analysis of organic molecules using DFT.

Protocol 1: Geometry Optimization and Vibrational Analysis

Causality: The first and most critical step is to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is the conformation where the molecule has the lowest possible energy. A subsequent frequency calculation is mandatory; it serves as a self-validating check to ensure the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the zero-point vibrational energy for accurate thermodynamic calculations.[8]

Methodology:

-

Structure Input: Construct an initial 3D model of 9-(Trifluoromethyl)fluoren-9-ol using molecular modeling software.

-

Computational Method Selection:

-

Theory: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides excellent results for a broad range of organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that offers high accuracy. The ++ indicates the inclusion of diffuse functions for both heavy atoms and hydrogens, crucial for describing anions and weak interactions. The (d,p) specifies polarization functions, which are necessary for accurately modeling bonding.

-

-

Execution: Submit the structure for geometry optimization followed by a frequency analysis using a computational chemistry package like Gaussian or ORCA.

-

Validation: Verify the output to confirm that the optimization converged successfully and that no imaginary frequencies are present in the frequency analysis results.

Structural and Electronic Insights

The introduction of the -CF3 group at the C9 position induces significant changes in the geometry and electronic landscape of the fluorenol core.

Comparative Geometric Analysis

The strong steric and electronic influence of the -CF3 group alters key structural parameters compared to the parent 9-fluorenol.

| Parameter | 9-Fluorenol (Computed) | 9-(Trifluoromethyl)fluoren-9-ol (Computed) | Rationale for Change |

| C9-O Bond Length | ~1.43 Å | Expected to be slightly longer | Steric repulsion between the bulky -CF3 group and the hydroxyl oxygen may elongate the bond. |

| O-H Bond Length | ~0.97 Å | Expected to be slightly longer and weaker | The electron-withdrawing -CF3 group pulls electron density away from the hydroxyl oxygen, polarizing and weakening the O-H bond. |

| C(sp²)-C9 Bond Length | ~1.51 Å | Expected to be slightly longer | The inductive effect of the -CF3 group can influence the length of the bond connecting the quaternary carbon to the aromatic rings. |

Note: Absolute values are dependent on the specific level of theory and basis set used.

Electronic Property Deep-Dive

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them (HOMO-LUMO gap) is a critical indicator of molecular stability.

-

9-Fluorenol: The HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is distributed across the entire π-system.

-

9-(Trifluoromethyl)fluoren-9-ol: The potent electron-withdrawing -CF3 group is expected to significantly lower the energy levels of both the HOMO and LUMO. This leads to a larger HOMO-LUMO gap, suggesting increased chemical stability and lower reactivity compared to 9-fluorenol.

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prime sites for electrophilic attack. In 9-(Trifluoromethyl)fluoren-9-ol, this will be concentrated on the hydroxyl oxygen.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The most positive potential will be on the hydroxyl hydrogen, making it significantly more acidic than in 9-fluorenol. The fluorine atoms will also create a region of negative potential around the -CF3 group.

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. For 9-(Trifluoromethyl)fluoren-9-ol, an NBO calculation would likely reveal:

-

Increased Positive Charge on C9: The -CF3 group will inductively pull electron density, making the central carbon more electrophilic.

-

Increased Acidity of the -OH Proton: The NBO charge on the hydroxyl hydrogen will be more positive compared to 9-fluorenol, confirming the increased acidity predicted by the MEP analysis.

Implications for Drug Design and Development

The computational data provides a clear rationale for why 9-(Trifluoromethyl)fluoren-9-ol is a promising scaffold for drug development.

Caption: The role of C9-trifluoromethylation in enhancing the drug-like properties of the fluorenol scaffold.

-

Blocking Metabolic Hotspots: The C9 position of 9-fluorenol is a known site of metabolic activity. The chemically robust C-CF3 bond effectively shields this position from oxidative metabolism, potentially increasing the compound's half-life and bioavailability.[5]

-

Tuning Acidity for Optimal Interaction: The increased acidity of the hydroxyl proton can be a critical design element. A lower pKa means the proton is a stronger hydrogen bond donor, which could lead to tighter binding in a protein's active site. It also alters the molecule's ionization state, which affects solubility and transport properties.

-

Leveraging Lipophilicity: The enhanced lipophilicity conferred by the -CF3 group can improve membrane permeability, a key factor in oral absorption and distribution to the central nervous system.[6] This property is particularly relevant given that 9-fluorenol itself is a metabolite of a wake-promoting agent and acts as a dopamine reuptake inhibitor.[9][10]

Conclusion

The theoretical and computational analysis of 9-(Trifluoromethyl)fluoren-9-ol reveals it to be a molecule with significantly modulated properties compared to its parent compound. Through the application of a validated DFT-based workflow, we can confidently predict that the introduction of the -CF3 group enhances chemical stability, increases the acidity of the hydroxyl proton, and alters the electronic landscape of the fluorene core. These modifications translate directly into desirable pharmacological characteristics, including improved metabolic stability and the potential for stronger, more specific target interactions. This in-silico-first approach provides an invaluable roadmap for the rational design of new therapeutics, enabling researchers to prioritize synthetic targets and accelerate the discovery of novel drug candidates based on the versatile fluorene scaffold.

References

-

ACS Omega. 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs.[Link]

-

Gustavus Adolphus College. 9-fluorenol.[Link]

-

National Institutes of Health (NIH). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs - PMC.[Link]

-

ResearchGate. 9-Fluorenone derivatives drugs. | Download Scientific Diagram.[Link]

- Google Patents.

-

Chemsrc. 9-fluorenol | CAS#:1689-64-1.[Link]

-

PubChem. Fluoren-9-ol | C13H10O | CID 74318.[Link]

-

ResearchGate. Photochemistry of 9-fluorenone oxime phenylglyoxylate: A combined TRIR, TREPR and ab initio study | Request PDF.[Link]

-

NIST WebBook. 9H-Fluoren-9-ol.[Link]

-

Semantic Scholar. The crystal and molecular structure of 9-fluorenone.[Link]

-

ChemSynthesis. 6-fluoro-9-(trifluoromethyl)-9H-fluoren-3-ol.[Link]

-

Cheméo. Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1).[Link]

-

NIST WebBook. 9H-Fluoren-9-ol Mass Spectrum.[Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]

-

ResearchGate. A Perspective on Synthesis and Applications of Fluorenones.[Link]

-

National Institutes of Health (NIH). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles.[Link]

-

Wikipedia. Fluorenol.[Link]

-

Physical Chemistry Research. DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex.[Link]

-

Semantic Scholar. Synthesis, X-Ray Diffraction, DFT and Hirshfeld Surface Studies of 9-(4-Hydroxyphenyl-Tetramethyl-Hexahydro-1H-Xanthene- 1,8(2H).[Link]

Sources

- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy 9H-Fluoren-9-ol | 1689-64-1 [smolecule.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 120747-41-3: 9-Trifluoromethyl-9H-fluoren-9-ol [cymitquimica.com]

- 7. DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex [physchemres.org]

- 8. 9-fluorenol [gustavus.edu]

- 9. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]

- 10. Fluorenol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 9-(Trifluoromethyl)fluoren-9-ol in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

9-(Trifluoromethyl)fluoren-9-ol is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its rigid fluorenyl backbone, combined with the unique electronic properties conferred by the trifluoromethyl group, makes it a valuable building block for novel therapeutic agents and functional materials. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 9-(Trifluoromethyl)fluoren-9-ol, offering predictive insights and a detailed protocol for its experimental determination.

While specific quantitative solubility data for 9-(Trifluoromethyl)fluoren-9-ol is not extensively available in public literature, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust predictive framework.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of 9-(Trifluoromethyl)fluoren-9-ol possesses distinct regions with differing polarities, leading to a complex solubility profile.

-

The Fluorenyl Backbone: The large, aromatic fluorene core is inherently nonpolar and lipophilic. This substantial nonpolar surface area favors interactions with nonpolar solvents through London dispersion forces.

-

The Hydroxyl Group (-OH): The hydroxyl group at the 9-position is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group promotes solubility in polar protic solvents like alcohols.

-

The Trifluoromethyl Group (-CF3): The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic.[1][2] The C-F bond is highly polarized, yet the symmetrical arrangement of the three fluorine atoms can result in a relatively small net molecular dipole moment for the group itself. However, its presence significantly increases the overall lipophilicity of the molecule.[1][2] The introduction of a trifluoromethyl group can enhance solubility in nonpolar organic solvents.[3]

The interplay of the large nonpolar backbone, the hydrogen-bonding hydroxyl group, and the lipophilic trifluoromethyl group dictates the compound's solubility in a given solvent.

Predicted Solubility Profile of 9-(Trifluoromethyl)fluoren-9-ol

Based on the theoretical framework and solubility data for the related compound 9-fluorenone, the following table provides a predicted qualitative solubility profile for 9-(Trifluoromethyl)fluoren-9-ol in a range of common organic solvents.[4][5][6]

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Medium | The hydroxyl group can form hydrogen bonds with methanol, but the large nonpolar backbone and lipophilic trifluoromethyl group limit high solubility. |

| Ethanol | Medium | Similar to methanol, with a slight decrease in solubility due to the increased nonpolar character of ethanol. | |

| Water | Insoluble | The large, nonpolar fluorenyl backbone and the lipophilic trifluoromethyl group will dominate, making it insoluble in water despite the presence of a hydroxyl group.[7][8] | |

| Polar Aprotic | Acetone | High | Acetone can act as a hydrogen bond acceptor for the hydroxyl group, and its moderate polarity can solvate the fluorenyl backbone. 9-Fluorenone shows good solubility in acetone.[4] |

| Acetonitrile | Medium | Acetonitrile is a polar apathetic solvent, but its ability to solvate the large nonpolar part of the molecule is less effective than acetone. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of strong hydrogen bond acceptance and solvating a wide range of compounds. | |

| Tetrahydrofuran (THF) | High | THF is a good solvent for many organic compounds due to its ability to act as a hydrogen bond acceptor and its relatively nonpolar character which can accommodate the fluorenyl ring. | |

| Nonpolar/Weakly Polar | Hexane | Low to Insoluble | The polarity from the hydroxyl group will likely make it poorly soluble in a completely nonpolar solvent like hexane. |

| Toluene | Medium to High | The aromatic nature of toluene will have favorable π-π stacking interactions with the fluorenyl backbone, and it can accommodate the lipophilic trifluoromethyl group. | |

| Dichloromethane (DCM) | High | DCM is a versatile solvent that can interact with both moderately polar and nonpolar compounds. Related dibrominated fluorene compounds show good solubility in chlorinated solvents.[9] | |

| Diethyl Ether | Medium | Diethyl ether can act as a hydrogen bond acceptor and has a significant nonpolar character. |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The isothermal equilibrium method is a reliable and widely used technique.

Protocol: Isothermal Equilibrium Solubility Determination

This protocol describes a self-validating system for determining the solubility of 9-(Trifluoromethyl)fluoren-9-ol in an organic solvent at a specific temperature.

1. Materials and Apparatus:

-

9-(Trifluoromethyl)fluoren-9-ol (high purity)